molecular formula C13H15FO2 B12591064 2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione CAS No. 650602-49-6

2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione

Cat. No.: B12591064
CAS No.: 650602-49-6
M. Wt: 222.25 g/mol
InChI Key: KPIJPPVFHZHWAY-UHFFFAOYSA-N
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Description

2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione is an organic compound with the molecular formula C13H15FO2 It is a derivative of pentane-1,3-dione, where the hydrogen atoms at the 2nd and 4th positions are replaced by a fluorine atom and two methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethyl-1-phenylpentane-1,3-dione and a fluorinating agent.

    Fluorination Reaction: The fluorination of 4,4-dimethyl-1-phenylpentane-1,3-dione is carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. The reaction time may vary depending on the reactivity of the starting materials and the fluorinating agent used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the desired product’s consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione involves its interaction with molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1-phenylpentane-1,3-dione: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Chloro-4,4-dimethyl-1-phenylpentane-1,3-dione: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    2-Bromo-4,4-dimethyl-1-phenylpentane-1,3-dione:

Uniqueness

2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity, stability, and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

650602-49-6

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

2-fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione

InChI

InChI=1S/C13H15FO2/c1-13(2,3)12(16)10(14)11(15)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

KPIJPPVFHZHWAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C(=O)C1=CC=CC=C1)F

Origin of Product

United States

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